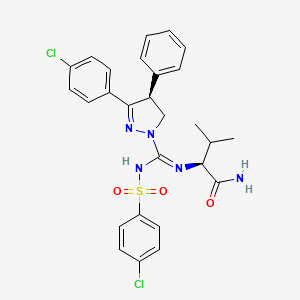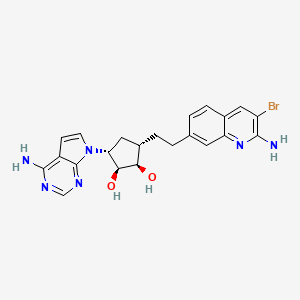
Onametostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Onametostat, also known as JNJ-64619178, is an orally available small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) with potential antiproliferative and antineoplastic activities . It selectively targets and irreversibly binds to the S-adenosylmethionine (SAM)- and substrate-binding pockets of the PRMT5/methylosome protein 50 (MEP50) complex, inhibiting its function . This may lead to decreased growth of rapidly proliferating cells, including cancer cells .
Molecular Structure Analysis
The molecular formula of Onametostat is C22H23BrN6O2 . The exact mass is 482.11 and the molecular weight is 483.370 .
Physical And Chemical Properties Analysis
Onametostat has a molecular weight of 483.37 and a chemical formula of C22H23BrN6O2 . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . The topological polar surface area is 136.1 .
Applications De Recherche Scientifique
Cytotoxic Effects of Dexamethasone in Leukemia Cells : This study explored the effects of dexamethasone on leukemia cells, particularly its role in slowing down growth and causing cells to accumulate in the early G1 phase. This research highlights the importance of understanding drug effects on cell cycle phases in cancer treatment (Smets, Bout, Brouwer, & Tulp, 1983).
Cytostatic Drug Prescribing for Cancer Patients : This study provides an overview of the prescribing patterns for cytostatic drugs in cancer patients, noting the prevalence of certain drugs and drug combinations. It underscores the complexity of chemotherapy regimens and the need for personalized approaches (Elisya, Achmadi, & Kurniawan, 2022).
Clinical Research in Oncology and Novel Therapies : A report on the development of targeted therapies in oncology, this paper emphasizes the shift from traditional cytostatic drugs to novel therapeutic candidates that address molecular deregulations in cancer cells (Ackermann-Zare et al., 2014).
RNA Aptamers in Inflammatory Disorders and Oncology : This research discusses the development of RNA aptamers, such as ADR58, which specifically target Oncostatin M (OSM) in inflammatory disorders. These aptamers could serve as therapeutic agents or tools for further investigation in oncology (Rhodes et al., 2000).
Environmental Impact of Anticancer Drugs : This paper addresses the environmental significance of various therapeutic classes of anticancer drugs, including cytotoxic, cytostatic, and endocrine therapy drugs. It highlights the need for further ecotoxicological studies and the assessment of long-term environmental effects (Besse, Latour, & Garric, 2012).
Cancer Systems Biology for Personalized Therapy : This research underlines the importance of systems biology in understanding the holistic impact of genomic and epigenetic aberrations in cancer cells. It suggests that this approach is crucial for developing personalized cancer therapies (Werner, Mills, & Ram, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMLQTUDJVICQ-CJODITQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Onametostat | |
CAS RN |
2086772-26-9 |
Source


|
| Record name | Onametostat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONAMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

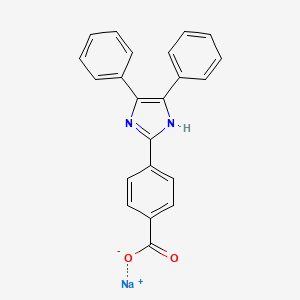

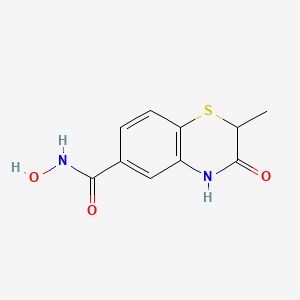

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
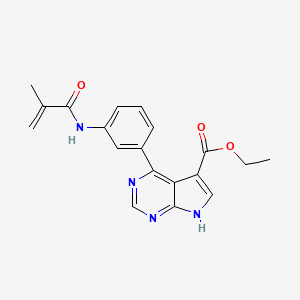
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)
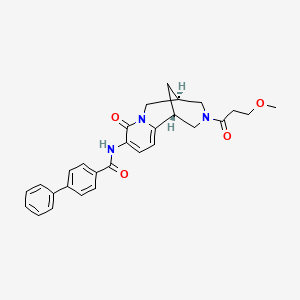
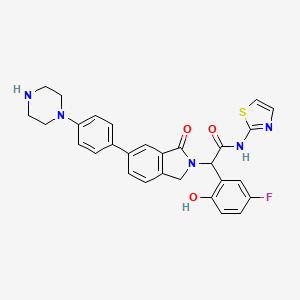
![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)
